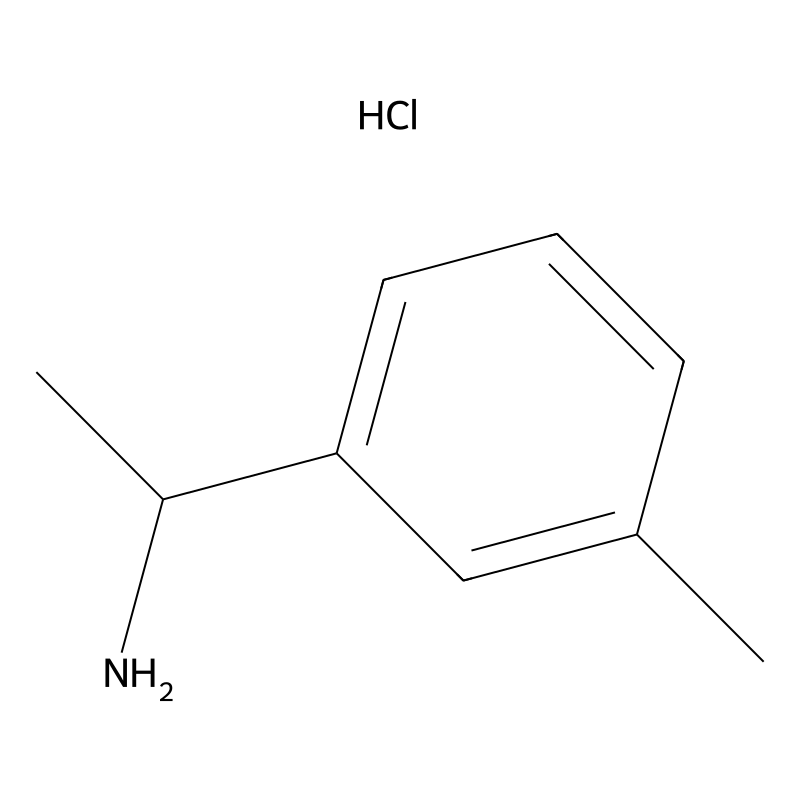1-m-Tolylethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-m-Tolylethanamine hydrochloride is an organic compound categorized as an arylalkylamine. It features a tolyl group (derived from toluene) attached to an ethanamine backbone, making it a versatile building block in organic synthesis. The compound's molecular formula is C₉H₁₃ClN, and it is commonly used in various
- Friedel-Crafts Reaction: This reaction allows for the alkylation or acylation of aromatic rings, enhancing the complexity of organic molecules.
- Chan-Lam Coupling Reaction: This reaction facilitates the formation of carbon-nitrogen bonds, which are crucial in synthesizing pharmaceuticals.
- Oxidation Reactions: The compound can be oxidized to produce imines or nitriles, expanding its utility in synthetic chemistry .
Several methods exist for synthesizing 1-m-Tolylethanamine hydrochloride:
- Reductive Amination: This method involves the reaction of m-tolualdehyde with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride.
- Alkylation of Amines: Starting from m-tolylmagnesium bromide, this method involves alkylating a suitable amine precursor.
- Direct Amine Synthesis: Utilizing m-tolyl chloride and ammonia under controlled conditions can yield the desired product effectively .
The applications of 1-m-Tolylethanamine hydrochloride are diverse:
- Pharmaceuticals: It serves as a precursor for various drugs due to its ability to form active pharmaceutical ingredients.
- Materials Science: The compound is used in synthesizing polymers and other materials with specific functional properties.
- Chemical Research: Its reactivity makes it a valuable tool in academic and industrial research settings for developing new compounds .
Interaction studies involving 1-m-Tolylethanamine hydrochloride have primarily focused on its binding affinity with neurotransmitter receptors. Preliminary findings suggest that it may interact with serotonin and dopamine receptors, indicating potential implications for mood regulation and psychotropic effects. Further research is necessary to explore these interactions comprehensively and assess their therapeutic viability.
1-m-Tolylethanamine hydrochloride shares structural similarities with several compounds in the arylalkylamine class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Phenylethanamine | C₈H₁₃N | Lacks the methyl substitution on the aromatic ring. |
| 1-(p-Tolyl)ethanamine | C₉H₁₃N | Contains a para-substituted methyl group; different reactivity profile. |
| 1-(o-Tolyl)ethanamine | C₉H₁₃N | Features an ortho-substituted methyl group; may exhibit different biological activity. |
The presence of the meta-substituted methyl group in 1-m-Tolylethanamine hydrochloride distinguishes it from these similar compounds, potentially influencing both its reactivity and biological activity.
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








